molecular formula C19H21N3O5S B2833157 3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034541-90-5

3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2833157
CAS No.: 2034541-90-5
M. Wt: 403.45
InChI Key: SWXXVMJTLOKTAN-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

IUPAC Name

3-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-22-16-11-15(4-5-17(16)27-19(22)23)28(24,25)21-18(13-6-9-26-10-7-13)14-3-2-8-20-12-14/h2-5,8,11-13,18,21H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXVMJTLOKTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC(C3CCOCC3)C4=CN=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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